![molecular formula C15H7Cl2N3OS3 B2540048 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide CAS No. 477535-91-4](/img/structure/B2540048.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide
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Description
The compound "N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems such as benzothiazole, thiazole, and thiophene rings. These structural motifs are common in compounds with antimicrobial, antifungal, and anticancer properties, as evidenced by the research on related compounds .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions under reflux conditions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) . Similar methods could be applied to synthesize the compound , with careful selection of starting materials and reagents to introduce the dichlorothiophene and carboxamide functionalities.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic techniques like UV-Vis, IR, 1H- and 13C-NMR spectroscopy . These methods would provide detailed information about the electronic and molecular structure of the compound, including the nature of its functional groups and the overall molecular conformation.
Chemical Reactions Analysis
Compounds with benzothiazole and thiazole rings often participate in various chemical reactions, including interactions with metal ions to form complexes . The reactivity of the compound would be influenced by the presence of electron-withdrawing groups such as the dichlorothiophene moiety, which could affect its coordination chemistry and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and molar conductance, would be influenced by its molecular structure. The presence of multiple heterocyclic rings and halogen substituents would likely result in a compound with significant lipophilicity, potentially affecting its biological distribution and activity .
Relevant Case Studies
Case studies involving similar compounds have demonstrated a range of biological activities. For instance, NBTCS and its metal complexes showed significant antibacterial activity against various strains . Another related compound exhibited potent antimicrobial activity against bacterial and fungal species . These studies suggest that the compound may also possess similar antimicrobial properties, which could be explored in further research.
Scientific Research Applications
Synthesis and Biological Activities
This compound is part of a broader category of benzothiazole derivatives, which have been synthesized and evaluated for various biological activities. Notably, the synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives have been reported, identifying compounds with significant diuretic effects (Yar, Ansari, 2009). Moreover, antimicrobial activities against a range of bacterial and fungal species have been discovered in related N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides, highlighting the potential for developing new antimicrobial agents (Incerti et al., 2017).
Antitumor Activity
A remarkable aspect of research on benzothiazole derivatives is their antitumor properties. For instance, certain synthesized thiazole derivatives have demonstrated a high ability to inhibit the in vitro growth of human tumor cells, suggesting that these compounds are promising candidates for cancer therapy development (Ostapiuk, Frolov, Matiychuk, 2017).
Synthetic Methodologies and Chemical Reactivity
The compound's synthesis and reactivity, including methods for preparing various benzothiazole derivatives and exploring their chemical properties, have been studied. Research in this area aims to develop efficient synthetic routes and identify novel reactivities that can be applied in the design and synthesis of new compounds with potential biological activities (Aleksandrov et al., 2021).
Potential Analgesic Properties
Another intriguing area of research involves the exploration of benzothiazine derivatives for analgesic properties. Studies have identified compounds within this category that exhibit significant analgesic activity, offering a pathway to developing new pain management therapies (Ukrainets, Petrushova, Dzyubenko, Sim, 2014).
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2N3OS3/c16-11-5-7(12(17)24-11)13(21)20-15-19-9(6-22-15)14-18-8-3-1-2-4-10(8)23-14/h1-6H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKSJZHUREWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide |
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